![molecular formula C17H17FN4O2S B2668691 7-ethyl-5-((4-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852170-37-7](/img/structure/B2668691.png)
7-ethyl-5-((4-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound is a derivative of pyrimidine, which is a basic aromatic ring structure found in many kinds of medications and natural substances . Pyrimidines and their derivatives exhibit significant biological activity and are versatile objects for chemical modification .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, a related compound, 4-(5-((4-fluorobenzyl)thio)-4-methyl-4h-1,2,4-triazol-3-yl)pyridine, has a molecular weight of 300.36 .Scientific Research Applications
Synthesis and Chemical Properties
The compound 7-ethyl-5-((4-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, due to its complex structure, plays a significant role in the synthesis of polyfunctional fused heterocyclic compounds. These compounds, through reactions involving indene‐1,3‐diones and various amines, lead to the creation of novel heterocyclic compounds with potential chemical and biological applications (Hassaneen et al., 2003).
Biological Activities and Potential Applications
- Antiviral Properties: The structural analogs of the compound have demonstrated significant anti-HIV-1 activity, highlighting the importance of substituents at specific positions on the pyrimidine ring for viral inhibition (Novikov et al., 2004).
- Herbicidal Activities: Similar compounds with trifluoromethyl groups have shown promising herbicidal activities, indicating the potential for agricultural applications (Yang Huazheng, 2013).
- Nonlinear Optical Properties: Derivatives of this compound class have been studied for their third-order nonlinear optical properties, suggesting potential uses in optical materials and devices due to their significant two-photon absorption phenomena (Shettigar et al., 2009).
- Anti-inflammatory and Analgesic Agents: The synthesis of novel heterocyclic compounds derived from this chemical structure has resulted in compounds with notable anti-inflammatory and analgesic activities, offering new avenues for pharmaceutical development (Abu‐Hashem et al., 2020).
Mechanism of Action
The mechanism of action of this compound would depend on its exact structure and the biological system in which it’s acting. Pyrimidine derivatives have been shown to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Future Directions
The future directions for research on this compound would likely involve further exploration of its synthesis, characterization, and potential biological activities. Given the diverse biological activities of pyrimidine derivatives, this compound could potentially be a target for future drug development .
properties
IUPAC Name |
7-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2S/c1-4-12-19-14-13(16(23)22(3)17(24)21(14)2)15(20-12)25-9-10-5-7-11(18)8-6-10/h5-8H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZNBDKDSMJBSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=N1)SCC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethyl-5-((4-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione |
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